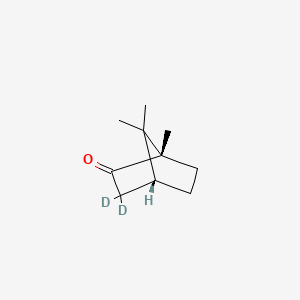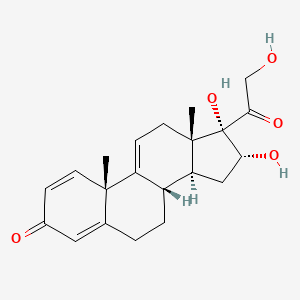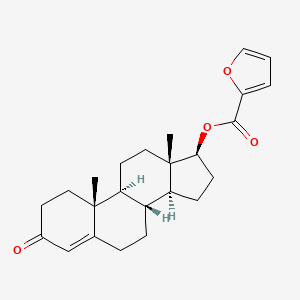
Bufotenine monooxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufotenine monooxalate is a psychoactive compound derived from bufotenine, a naturally occurring tryptamine found in various organisms such as toads, mushrooms, and plants . Bufotenine is known for its hallucinogenic properties and has been used in traditional rituals and modern scientific research .
Métodos De Preparación
Bufotenine monooxalate can be synthesized through several methods. One common synthetic route involves the methylation of serotonin to produce bufotenine, followed by the reaction with oxalic acid to form the monooxalate salt . Industrial production methods often involve the extraction of bufotenine from natural sources, such as the skin glands of toads or certain plants, followed by purification and conversion to the monooxalate form .
Análisis De Reacciones Químicas
Bufotenine monooxalate undergoes various chemical reactions, including:
Oxidation: Bufotenine can be oxidized to form bufotenidine, a compound with similar psychoactive properties.
Reduction: Reduction reactions can convert bufotenine back to serotonin.
Substitution: Substitution reactions involving bufotenine can lead to the formation of various derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are bufotenidine and serotonin .
Aplicaciones Científicas De Investigación
Bufotenine monooxalate has a wide range of scientific research applications:
Mecanismo De Acción
Bufotenine monooxalate exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the hallucinogenic effects associated with the compound . Bufotenine also binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3, contributing to its complex pharmacological profile .
Comparación Con Compuestos Similares
Bufotenine monooxalate is similar to other tryptamines such as:
Serotonin: While structurally similar, serotonin is a neurotransmitter with no hallucinogenic properties.
Bufotenine’s unique receptor binding profile and its presence in various natural sources make it a compound of significant interest in both scientific research and potential therapeutic applications .
Propiedades
Número CAS |
2963-79-3 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)









